REACTION_CXSMILES
|
Cl.[N:2]1[N:3]=[CH:4][N:5]2[CH2:10][CH2:9][NH:8][CH2:7][C:6]=12.C[CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15].[CH3:18]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C(Cl)Cl>[N:13]1([CH2:12][C:4]2[N:5]3[CH2:10][CH2:9][NH:8][CH2:7][C:6]3=[N:2][N:3]=2)[CH2:16][CH2:17][CH2:18][CH2:15][CH2:14]1 |f:0.1|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
Cl.N=1N=CN2C1CNCC2
|
Name
|
|
Quantity
|
2.17 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
1.52 mL
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Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with aqueous 0.25 M KHSO4 (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford compound A48-1 (1.29 g, 92%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CC1=NN=C2N1CCNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |